molecular formula C22H21NO6 B14956954 2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B14956954
M. Wt: 395.4 g/mol
InChI Key: BQCNSKODQHXEQT-UHFFFAOYSA-N
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Description

2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the propyl group at the 4-position. The final step involves the coupling of the chromen derivative with N-[(benzyloxy)carbonyl]glycine under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-4-propyl-2H-chromen-7-yl acetate
  • (2-oxo-4-propyl-2H-chromen-7-yloxy)-phenyl-acetic acid ethyl ester
  • (2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D

Uniqueness

2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features and the presence of the N-[(benzyloxy)carbonyl]glycine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2-oxo-4-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C22H21NO6/c1-2-6-16-11-20(24)29-19-12-17(9-10-18(16)19)28-21(25)13-23-22(26)27-14-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3,(H,23,26)

InChI Key

BQCNSKODQHXEQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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